molecular formula C6H8Cl4N2 B6156951 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride CAS No. 2731014-41-6

1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B6156951
CAS No.: 2731014-41-6
M. Wt: 249.9 g/mol
InChI Key: XLIQIARQHQCWEX-UHFFFAOYSA-N
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Description

1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl4N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a methanamine group at the 4th position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride may involve large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-dichloropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the methanamine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

2731014-41-6

Molecular Formula

C6H8Cl4N2

Molecular Weight

249.9 g/mol

IUPAC Name

(3,5-dichloropyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-5-2-10-3-6(8)4(5)1-9;;/h2-3H,1,9H2;2*1H

InChI Key

XLIQIARQHQCWEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CN)Cl.Cl.Cl

Purity

95

Origin of Product

United States

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